![molecular formula C18H19FN2O B5504987 (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

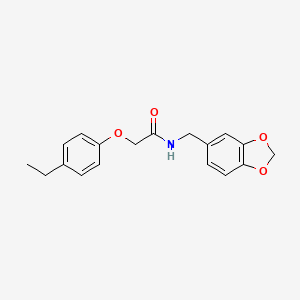

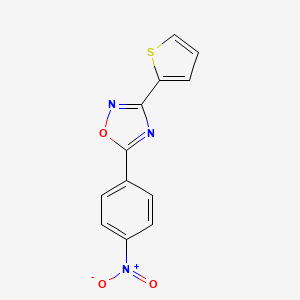

Synthesis Analysis

The synthesis of related fluorophenyl and piperazinyl compounds involves multiple steps, including the use of tributylstannyl precursors, electrophilic iododestannylation, and radiolabelling for specific applications in imaging (Blanckaert et al., 2005). These methods provide high yields and radiochemical purity, indicating efficient synthetic routes for related compounds.

Molecular Structure Analysis

Structural exploration and characterization of similar compounds have been performed using various techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). The crystallographic analysis reveals the conformation of different rings within the molecules and their interactions, providing insights into the molecular structure of such compounds.

Chemical Reactions and Properties

The compound of interest, due to its structural features, may participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of the fluorophenyl and piperazinyl groups. These reactions could alter the chemical properties and biological activities of the compound, making it a versatile molecule for further chemical modifications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and log P values are crucial for understanding the behavior of the compound in different environments. For related compounds, physical properties like log P values have been determined, indicating their lipophilicity and potential bioavailability (Blanckaert et al., 2007).

Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis :

- El-Sherbiny et al. (2005) discuss the use of micellar and microemulsion liquid chromatography for separating flunarizine hydrochloride and its degradation products, including compounds related to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone. This technique is crucial for quality control in pharmaceutical preparations (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).

Synthesis and Biological Activity :

- Nagaraj, Srinivas, & Rao (2018) synthesized a series of novel triazole analogues of piperazine, including compounds structurally similar to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone, and evaluated their antibacterial activity. This research contributes to the development of potential new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Radiochemical Synthesis :

- Haka, Kilbourn, Watkins, & Toorongian (1989) investigated the aromatic nucleophilic substitution of various trimethylammonium trifluoromethanesulfonates with [18F]fluoride, including the synthesis of [18F]GBR 13119. This compound, structurally related to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone, has potential as a radiotracer for imaging the dopamine uptake system (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Antimigraine Drug Synthesis :

- Narsaiah & Kumar (2010) reported on the efficient synthesis of the antimigraine drug lomerizine, starting from bis(4-fluorophenyl)methanone. The synthesized compound is structurally related to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone, demonstrating its relevance in pharmaceutical synthesis (Narsaiah & Kumar, 2010).

Fluorescent Logic Gates :

- Gauci & Magri (2022) designed and synthesized compounds, including a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor, for use as fluorescent logic gates. These compounds, related to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone, have potential applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[4-(4-methylpiperazin-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c1-20-10-12-21(13-11-20)17-8-4-15(5-9-17)18(22)14-2-6-16(19)7-3-14/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJHMOKRRJGJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorophenyl)[4-(4-methylpiperazin-1-yl)phenyl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5504908.png)

![2-(3-methoxypropyl)-8-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504920.png)

![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)

![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(3-methylphenyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5504942.png)

![3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)

![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)

![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)

![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)

![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)